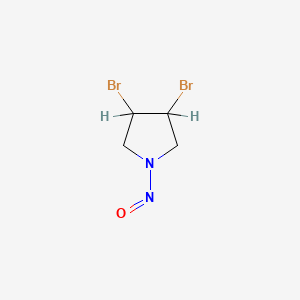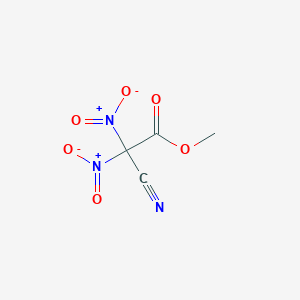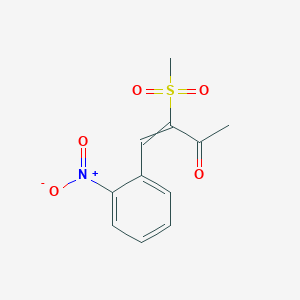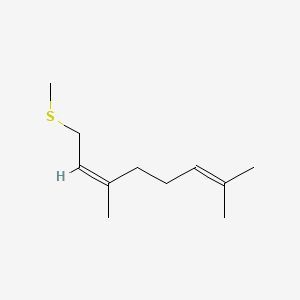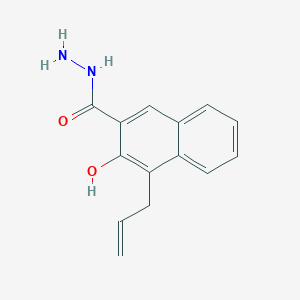
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a hydroxyl group, a prop-2-en-1-yl group, and a carbohydrazide group attached to the naphthalene ring. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Naphthalene Functionalization: The initial step involves the functionalization of naphthalene to introduce the necessary substituents. This can be achieved through various methods, such as Friedel-Crafts acylation or alkylation, followed by oxidation or reduction reactions.
Allylation: The prop-2-en-1-yl group can be introduced through allylation reactions using allyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Carbohydrazide Formation: The final step involves the formation of the carbohydrazide group by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Condensation: Aldehydes, ketones, acid catalysts.
Major Products Formed
Oxidation: Ketones, quinones.
Reduction: Alcohols, amines.
Substitution: Various substituted naphthalene derivatives.
Condensation: Hydrazones, hydrazides.
科学的研究の応用
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors, dyes, and pigments due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.
作用機序
The mechanism of action of 3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
Methyl 3-hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carboxylate: A structurally similar compound with a methyl ester group instead of the carbohydrazide group.
2-Hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione: Another naphthalene derivative with a prop-2-yn-1-yl group and a quinone structure.
Uniqueness
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
65550-21-2 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
3-hydroxy-4-prop-2-enylnaphthalene-2-carbohydrazide |
InChI |
InChI=1S/C14H14N2O2/c1-2-5-11-10-7-4-3-6-9(10)8-12(13(11)17)14(18)16-15/h2-4,6-8,17H,1,5,15H2,(H,16,18) |
InChIキー |
DRCCIRGMINYTHL-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C(=CC2=CC=CC=C21)C(=O)NN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


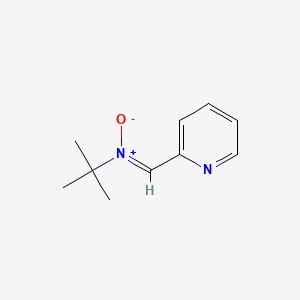
![2-Phenylphenoxathiino[2,3-D][1,3]thiazole](/img/structure/B14477829.png)
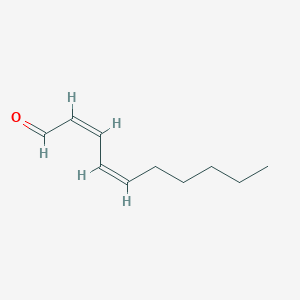
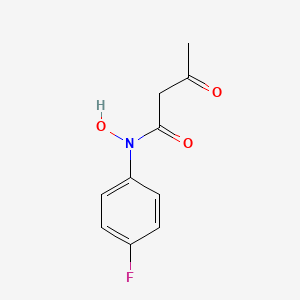
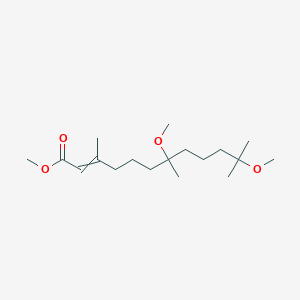
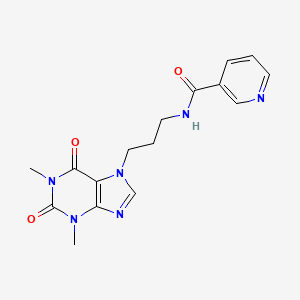
![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)
